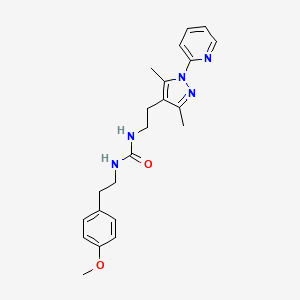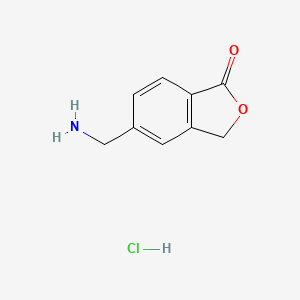
N-allyl-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
Paper describes the synthesis of a series of 2-alkoxyimino-N-(2-isoxazolin-3-ylmethyl)acetamides with various substitutions at the isoxazoline ring and the alkoxyimino moiety. The synthesis involves the preparation of isoxazoline derivatives, which could be analogous to the synthesis of "N-allyl-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide" by substituting the appropriate groups at the relevant positions.
Molecular Structure Analysis
While the exact molecular structure of "this compound" is not provided, paper discusses the structures of similar compounds with acetamide linkages and aromatic substitutions. These structures are described as "V-shaped" with specific angles between aromatic planes, which could be comparable to the molecular geometry of the compound .
Chemical Reactions Analysis
The papers do not provide specific chemical reactions for "this compound." However, the antiviral activities of related compounds against human influenza A virus are reported in paper , suggesting that similar compounds may also exhibit biological activities that could be explored through chemical reactions and bioassays.
Physical and Chemical Properties Analysis
The physical and chemical properties of "this compound" are not directly reported in the papers. However, the crystallization data and intermolecular interactions described in paper for similar compounds provide insights into the potential properties, such as solubility and crystal packing, which could be inferred for the compound of interest.
Scientific Research Applications
Anti-tumor Activities
Research on novel isoxazole compounds, including those related to N-allyl-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide, has indicated potential anti-tumor activities. The synthesis of these compounds and their preliminary biological testing have shown promising results in this area. For instance, a study highlighted the synthesis of novel isoxazoline compounds that exhibited better anti-tumor activities, suggesting their potential application in cancer therapy (Qi Hao-fei, 2011).
Antibacterial Evaluation
Isoxazolinyl oxazolidinones have been synthesized and evaluated for their in vitro antibacterial activity against various resistant Gram-positive and Gram-negative bacteria. This research demonstrated that most of the synthesized compounds showed lower minimum inhibitory concentration (MIC) values compared to linezolid, a known antibiotic, against several bacterial strains, indicating their potential as potent antibacterial agents (V. Varshney et al., 2009).
Antiviral Activities
The antiviral activities of 2-alkoxyimino-N-(2-isoxazolin-3-ylmethyl)acetamides against human influenza A virus have been explored. The structure-activity relationship studies identified compounds with significant antiviral activity, particularly those with specific substituents on the isoxazoline ring. This research suggests potential applications in developing antiviral agents (H. Kai et al., 2001).
Controlled Release in Topical Applications
Poly(ϵ-caprolactone) (PCL) membranes loaded with Linezolid, a related compound, have been prepared by electrospinning technique for controlled release in topical applications. The study focused on the structural characterization, morphological analysis, and mechanical properties of these membranes, indicating their suitability as drug release devices for local antibiotic delivery, highlighting their potential in medical applications (L. Tammaro et al., 2015).
properties
IUPAC Name |
2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O2/c1-2-7-16-14(18)9-12-8-13(19-17-12)10-3-5-11(15)6-4-10/h2-6,8H,1,7,9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEHYXXBLPLIUIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CC1=NOC(=C1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2-Methyl-5-phenylpyrazol-3-yl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2545983.png)
![N-(2,2-dimethoxyethyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2545985.png)

![N-[2,2-bis(furan-2-yl)ethyl]-N'-(2-cyanophenyl)ethanediamide](/img/structure/B2545987.png)

![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide](/img/structure/B2545990.png)
![3-(2-methoxyethyl)-7-methyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2545992.png)
![N-(2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethyl)picolinamide](/img/structure/B2545993.png)

![N-(3,4-Dimethoxyphenyl)-2-{[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}acetamide](/img/structure/B2545998.png)
![N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2545999.png)
